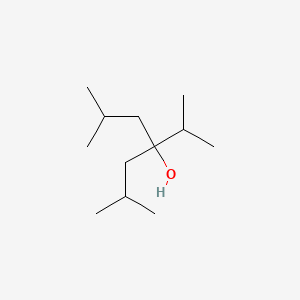
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol is an organic compound with the molecular formula C12H26O It is a branched-chain alcohol, characterized by the presence of two methyl groups and an isopropyl group attached to the heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(1-methylethyl)-4-heptanol typically involves the alkylation of a suitable precursor, such as 2,6-dimethylheptan-4-one, followed by reduction. One common method is the Grignard reaction, where 2,6-dimethylheptan-4-one reacts with isopropylmagnesium bromide to form the corresponding alcohol. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions to achieve efficient conversion to the desired alcohol.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-(1-methylethyl)heptan-4-one or 2,6-Dimethyl-4-(1-methylethyl)heptanoic acid.
Reduction: 2,6-Dimethyl-4-(1-methylethyl)heptane.
Substitution: 2,6-Dimethyl-4-(1-methylethyl)-4-heptyl chloride or bromide.
科学的研究の応用
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-4-(1-methylethyl)-4-heptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-4-(1-methylethyl)heptane: Lacks the hydroxyl group, making it less reactive in oxidation and substitution reactions.
2,6-Dimethyl-4-(1-methylethyl)heptan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,6-Dimethyl-4-(1-methylethyl)heptanoic acid: Contains a carboxyl group, making it more acidic and suitable for different chemical transformations.
Uniqueness
2,6-Dimethyl-4-(1-methylethyl)-4-heptanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups enhances its hydrophobicity, while the hydroxyl group provides a site for hydrogen bonding and reactivity in various chemical reactions.
特性
分子式 |
C12H26O |
|---|---|
分子量 |
186.33 g/mol |
IUPAC名 |
2,6-dimethyl-4-propan-2-ylheptan-4-ol |
InChI |
InChI=1S/C12H26O/c1-9(2)7-12(13,11(5)6)8-10(3)4/h9-11,13H,7-8H2,1-6H3 |
InChIキー |
MRVUYQAVPDEPRD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(C)C)(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
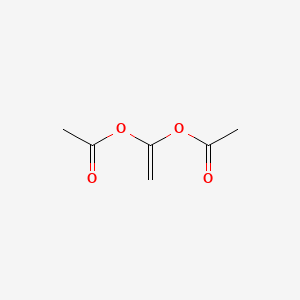
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
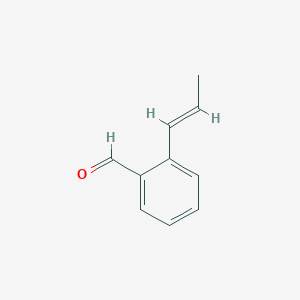
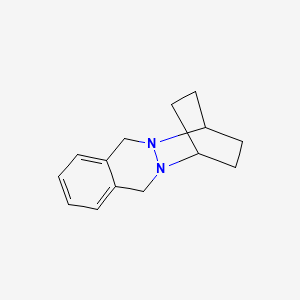
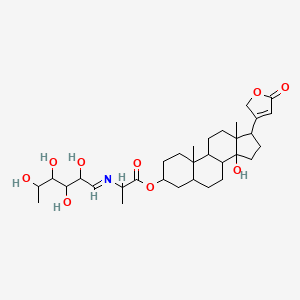
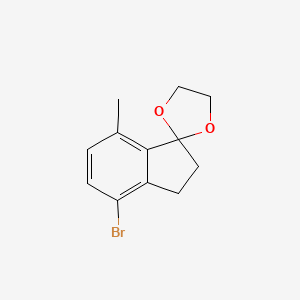
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
